molecular formula C23H26N4O2 B12481123 2-Methyl-4-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-YL]-2-oxoethyl}phthalazin-1-one

2-Methyl-4-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-YL]-2-oxoethyl}phthalazin-1-one

Cat. No.: B12481123
M. Wt: 390.5 g/mol
InChI Key: RHTXPIGOIWGDCM-UHFFFAOYSA-N
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Description

2-Methyl-4-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}phthalazin-1-one is a complex organic compound that features a phthalazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}phthalazin-1-one typically involves multiple steps. One common approach is to start with the phthalazinone core and introduce the piperazine moiety through a series of substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}phthalazin-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Methyl-4-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}phthalazin-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}phthalazin-1-one involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}phthalazin-1-one is unique due to its specific combination of a phthalazinone core and a piperazine moiety. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

2-methyl-4-[2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]phthalazin-1-one

InChI

InChI=1S/C23H26N4O2/c1-16-8-10-18(11-9-16)27-13-12-26(15-17(27)2)22(28)14-21-19-6-4-5-7-20(19)23(29)25(3)24-21/h4-11,17H,12-15H2,1-3H3

InChI Key

RHTXPIGOIWGDCM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)CC3=NN(C(=O)C4=CC=CC=C43)C

Origin of Product

United States

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